5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde
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Overview
Description
5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a carbaldehyde group and a phenoxy group The phenoxy group itself is substituted with a methyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the methyl and isopropyl groups can direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carboxylic acid
Reduction: 5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The phenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furancarboxaldehyde: Similar structure but lacks the phenoxy group.
5-Methyl-2-(propan-2-yl)phenol: Similar structure but lacks the furan ring and aldehyde group.
2-Furancarboxaldehyde: Similar structure but lacks the methyl and phenoxy groups.
Uniqueness
5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde is unique due to the combination of its furan ring, phenoxy group, and aldehyde functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
62427-29-6 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-(5-methyl-2-propan-2-ylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C15H16O3/c1-10(2)13-6-4-11(3)8-14(13)18-15-7-5-12(9-16)17-15/h4-10H,1-3H3 |
InChI Key |
SULNHZWVFZHZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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